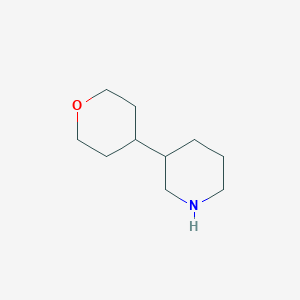

3-(氧杂环-4-基)哌啶

描述

3-(Oxan-4-yl)piperidine is a chemical compound with the molecular formula C10H19NO . It has a molecular weight of 169.26 . This compound is used as a reactant in the preparation of heterocyclyl-carboxamide and -carboxylate compounds as PRMT5 inhibitors and their use in the treatment of proliferative diseases .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . One method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group . Another approach combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of 3-(Oxan-4-yl)piperidine is represented by the InChI code1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 . Chemical Reactions Analysis

Piperidine derivatives, including 3-(Oxan-4-yl)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

3-(Oxan-4-yl)piperidine is a liquid at room temperature .科学研究应用

合成和生物应用

合成和抗菌研究:与 3-(氧杂环-4-基)哌啶相关的化合物,例如 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的衍生物,已被合成,并显示出对革兰氏阴性和革兰氏阳性细菌的中等至显着的抗菌活性 (Khalid 等人,2016)。

合成和微管蛋白抑制:已将包括 4-(1,2,4-恶二唑-5-基)哌啶-1-羧酰胺的新化学类别确定为微管蛋白抑制剂。这些化合物显示出作为抗增殖剂的希望,特别是在白血病细胞系中 (Krasavin 等人,2014)。

化学合成和抗菌活性:与 3-(氧杂环-4-基)哌啶密切相关的化合物(如 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物)的合成已显示出对各种细菌和真菌菌株的抗菌活性,表明其在对抗感染方面的潜力 (Mallesha 和 Mohana,2014)。

化学和物理性质

量子化学和分子动力学研究:哌啶衍生物已使用量子化学计算和分子动力学模拟进行研究。这些研究提供了对它们的吸附和缓蚀性能的见解,特别是在铁表面上,表明了潜在的工业应用 (Kaya 等人,2016)。

合成和晶体结构分析:哌啶-4-酮衍生物(如 3,5-二乙基-2,6-二(噻吩-2-基)哌啶-4-酮-1-苦味酸盐)的合成和表征,通过光谱和 XRD 分析,有助于理解它们的分子结构和在材料科学中的潜在应用 (Doss 等人,2017)。

治疗研究

阿尔茨海默氏症治疗的研究:3-哌啶甲醛肟的衍生物正在研究治疗应用,特别是在治疗老年痴呆症、老年痴呆和记忆障碍方面,表明在神经学研究中具有潜力 (Morrison 和 Rutström,2002)。

在受体拮抗中的作用:与 3-(氧杂环-4-基)哌啶相关的 3-(3-(哌嗪-1-基)丙基)吲哚和 3-(3-(哌啶-1-基)丙基)吲哚的研究表明它们作为选择性人 5-HT1D 受体配体的潜力,并具有改进的药代动力学特征,这对于开发新的精神药物很重要 (Niel 等人,1999)。

药物代谢物暴露:对 (R)-4-((4-(((4-((四氢呋喃-3-基)氧基)苯并[d]异恶唑-3-基)氧基)甲基)哌啶-1-基)甲基)四氢-2H-吡喃-4-醇等化合物的研究提供了对人类循环药物代谢物暴露的见解,这对于了解药物疗效和安全性至关重要 (Obach 等人,2018)。

作用机制

- One notable target is the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway . Piperine inhibits the phosphorylation of Akt at the Ser473 residue, leading to decreased Akt activity .

Target of Action

Mode of Action

- Piperine interacts with its targets through various mechanisms:

- Piperine exhibits antioxidant properties, protecting cells from oxidative stress. It suppresses inflammatory pathways, reducing inflammation. Piperine prevents cell death by inhibiting apoptosis. Piperine enhances the bioavailability of co-administered drugs by inhibiting drug-metabolizing enzymes and efflux transporters .

安全和危害

未来方向

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

生化分析

Biochemical Properties

3-(Oxan-4-yl)piperidine plays a significant role in biochemical reactions, particularly in the preparation of heterocyclyl-carboxamide and -carboxylate compounds as PRMT5 inhibitors . PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, which affects gene expression and cellular processes. The interaction between 3-(Oxan-4-yl)piperidine and PRMT5 is crucial for its inhibitory activity, which can be utilized in the treatment of proliferative diseases .

Cellular Effects

3-(Oxan-4-yl)piperidine has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with PRMT5 can lead to changes in histone methylation, thereby altering gene expression patterns and impacting cellular proliferation and differentiation

Molecular Mechanism

The molecular mechanism of 3-(Oxan-4-yl)piperidine involves its binding interactions with biomolecules, particularly PRMT5. By inhibiting PRMT5, 3-(Oxan-4-yl)piperidine prevents the methylation of arginine residues on histones, leading to changes in chromatin structure and gene expression . This inhibition can result in the suppression of cellular proliferation and the induction of apoptosis in certain cell types. Additionally, 3-(Oxan-4-yl)piperidine may interact with other enzymes and proteins, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Oxan-4-yl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(Oxan-4-yl)piperidine remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-(Oxan-4-yl)piperidine in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of PRMT5 and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-(Oxan-4-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting PRMT5 and modulating gene expression. At higher doses, 3-(Oxan-4-yl)piperidine may cause toxic or adverse effects, such as organ dysfunction or systemic toxicity . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

3-(Oxan-4-yl)piperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted from the body . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 3-(Oxan-4-yl)piperidine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . For example, 3-(Oxan-4-yl)piperidine may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to target sites.

Subcellular Localization

The subcellular localization of 3-(Oxan-4-yl)piperidine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(Oxan-4-yl)piperidine may localize to the nucleus, where it can interact with PRMT5 and other nuclear proteins to exert its effects on gene expression. Additionally, the compound may be distributed to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes.

属性

IUPAC Name |

3-(oxan-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSBNFBGNDGGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369346-64-4 | |

| Record name | 3-(oxan-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

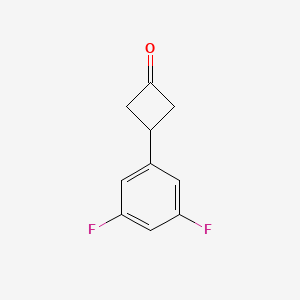

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432507.png)

![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)

![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)

![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)

![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)